REACTION_CXSMILES
|
COC[O:4][C:5]1[C:6]([O:12][CH2:13][CH2:14][OH:15])=[CH:7][C:8]([CH3:11])=[N:9][CH:10]=1.Cl.C(OCC)(=O)C.[OH-].[Na+]>C(OCC)(=O)C>[OH:15][CH2:14][CH2:13][O:12][C:6]1[CH:7]=[C:8]([CH3:11])[N:9]=[CH:10][C:5]=1[OH:4] |f:1.2,3.4|
|
Name
|
2-(5-(Methoxymethoxy)-2-methylpyridin-4-yloxy)ethanol
|
Quantity
|
900 mg
|
Type
|
reactant
|
Smiles
|
COCOC=1C(=CC(=NC1)C)OCCO
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
Cl.C(C)(=O)OCC
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction solution was concentrated in vacuo
|
Type
|
WASH
|
Details
|
The obtained residue was washed with chloroform/methanol
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
OCCOC1=C(C=NC(=C1)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 168.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |